4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate
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Overview
Description
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate is an organic compound with a complex structure that includes ethoxyethoxy groups, a sulfanyl group, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with ethyl chloroformate to form 2-(2-ethoxyethoxy)ethyl chloroformate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy groups but lacks the sulfanyl and carbonyl functionalities.
4-{[2-(2-ethoxyethoxy)ethane]sulfonyl}benzonitrile: Contains similar ethoxyethoxy and sulfanyl groups but has a different core structure
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
84214-69-7 |
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Molecular Formula |
C8H13O5S- |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-4-oxo-3-sulfanylbutanoate |
InChI |
InChI=1S/C8H14O5S/c1-2-12-3-4-13-8(11)6(14)5-7(9)10/h6,14H,2-5H2,1H3,(H,9,10)/p-1 |
InChI Key |
NEQSQCCQRRPTQA-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC(=O)C(CC(=O)[O-])S |
Origin of Product |
United States |
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